![molecular formula C16H16O6 B028373 2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid CAS No. 110689-83-3](/img/structure/B28373.png)
2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid is a chemical compound that is commonly referred to as HPEB. It is a synthetic derivative of salicylic acid and is a non-steroidal anti-inflammatory drug (NSAID). HPEB has been studied for its potential therapeutic applications in various fields of medicine due to its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of HPEB involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in the inflammatory response. By inhibiting COX enzymes, HPEB reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, HPEB has been shown to have other biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect against oxidative stress and cellular damage. HPEB has also been shown to have anti-tumor properties, making it a potential candidate for the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using HPEB in lab experiments is its well-established mechanism of action and safety profile. However, one of the limitations is that it may not be as effective as other 2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acids in certain conditions, such as acute pain.
Future Directions
There are several future directions for the study of HPEB. One potential direction is the development of new formulations and delivery methods to improve its efficacy and reduce side effects. Another direction is the study of its potential therapeutic applications in other fields of medicine, such as cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of HPEB and its potential long-term effects on human health.
In conclusion, HPEB is a synthetic derivative of salicylic acid that has anti-inflammatory and analgesic properties. It has been studied extensively for its potential therapeutic applications in various fields of medicine and has a well-established mechanism of action and safety profile. There are several future directions for the study of HPEB, including the development of new formulations and delivery methods and the study of its potential therapeutic applications in other fields of medicine.
Synthesis Methods
The synthesis of HPEB involves the reaction of 2-hydroxy-4-methoxybenzoic acid with 2-(4-methoxyphenoxy)ethanol in the presence of a catalyst. The resulting product is then purified through recrystallization.
Scientific Research Applications
HPEB has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
properties
CAS RN |
110689-83-3 |
|---|---|
Product Name |
2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid |
Molecular Formula |
C16H16O6 |
Molecular Weight |
304.29 g/mol |
IUPAC Name |
2-hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid |
InChI |
InChI=1S/C16H16O6/c1-20-11-2-4-12(5-3-11)21-8-9-22-13-6-7-14(16(18)19)15(17)10-13/h2-7,10,17H,8-9H2,1H3,(H,18,19) |
InChI Key |
MDTCOHCLYIIHEY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCCOC2=CC(=C(C=C2)C(=O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOC2=CC(=C(C=C2)C(=O)O)O |
synonyms |
4-[2-(4-Methoxyphenoxy)ethoxy]salicylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



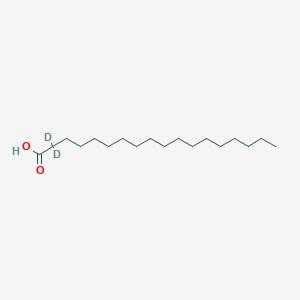
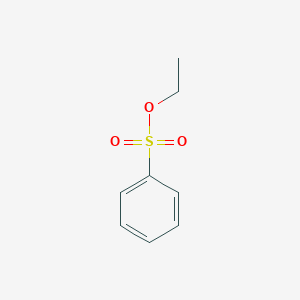
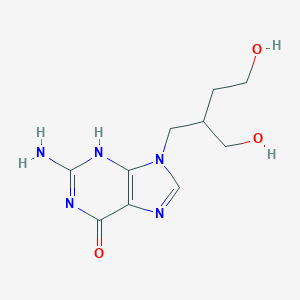

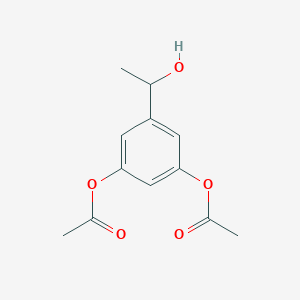


![2-[3-(3-Chlorophenyl)propyl]pyridine](/img/structure/B28324.png)


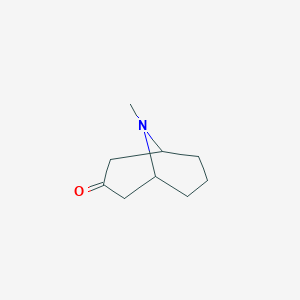

![6-Ethylbenzo[d]thiazol-2-ol](/img/structure/B28342.png)
